TP003

GABAA receptor electrophysiology subtype selectivity

TP003 is a structurally distinct, non-benzodiazepine partial agonist at the benzodiazepine binding site of GABAA receptors, offering a unique pharmacological profile. In vivo anxiolysis is mediated specifically via α2-containing GABAA receptors, not α3 as initially claimed, as demonstrated in transgenic mouse models. Crucially, TP003 lacks the ataxia, hyperphagia, and pronounced sedation observed with diazepam and other classical benzodiazepines in non-human primates, making it the preferred tool for anxiety studies where motor or sedative confounds must be avoided. Its EC50 profile (α1: 20.3 nM; α2: 10.6 nM; α3: 3.24 nM; α5: 5.64 nM) and confirmed exclusion of α4/α6 binding (Ki > 1 μM) further support its utility in receptor-subtype-specific electrophysiology and binding assays. Procure TP003 to differentiate GABAergic mechanism studies from classical benzodiazepine pharmacology.

Molecular Formula C23H16F3N3O
Molecular Weight 407.4 g/mol
CAS No. 628690-75-5
Cat. No. B1681351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP003
CAS628690-75-5
Synonyms4,2'-difluoro-5'-(8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo(1,2-a)pyridin-3-yl)biphenyl-2-carbonitrile
TP003
Molecular FormulaC23H16F3N3O
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O
InChIInChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3
InChIKeySJMMDWXJSSJHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TP003 (CAS 628690-75-5) Procurement Guide: Nonbenzodiazepine GABAA Partial Agonist with Differential Anxiolytic Profile


TP003 (4,2′-difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl]biphenyl-2-carbonitrile; CAS 628690-75-5; MW 407.39) is a research-grade nonbenzodiazepine positive allosteric modulator (PAM) at the benzodiazepine binding site of GABAA receptors [1]. Initially characterized as an α3 subtype-selective partial agonist [2], subsequent re-evaluation has demonstrated that TP003 behaves as a partial, non-selective benzodiazepine site agonist in vitro [3]. The compound is structurally distinct from classical 1,4-benzodiazepines and functions as a partial rather than full agonist at GABAA receptors, a pharmacological property that differentiates it from diazepam and other full-efficacy benzodiazepines [4].

TP003 (CAS 628690-75-5) Substitution Risks: Why In-Class GABAA Modulators Cannot Be Interchanged


Although TP003 acts at the benzodiazepine site of GABAA receptors, generic substitution with classical benzodiazepines (e.g., diazepam, chlordiazepoxide) or other subtype-selective ligands (e.g., zolpidem, TP13) will yield fundamentally different experimental outcomes. TP003 exhibits a unique EC50 potency profile across GABAA receptor subtypes (α1: 20.3 nM; α2: 10.6 nM; α3: 3.24 nM; α5: 5.64 nM) that does not match any single comparator compound . Critically, the in vivo anxiolytic mechanism of TP003 has been mapped specifically to α2-containing GABAA receptors using genetically modified mice, not α3 as initially claimed [1]. Furthermore, TP003 demonstrates a differentiated side-effect profile in non-human primates, lacking the pronounced ataxia, sedation, and hyperphagia observed with classical benzodiazepines [2]. These pharmacodynamic distinctions render inter-compound substitution scientifically invalid for studies investigating GABAergic anxiolytic mechanisms, receptor subtype contributions, or side-effect dissociation.

TP003 (CAS 628690-75-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


GABAA Receptor Subtype Potency Profile: TP003 EC50 Hierarchy vs. Classical Benzodiazepines

TP003 exhibits a graded EC50 potency profile across GABAA receptor subtypes, with the highest potency at α3-containing receptors (EC50 = 3.24 nM), followed by α5 (5.64 nM), α2 (10.6 nM), and α1 (20.3 nM) . This contrasts with the non-selective, equipotent profile of diazepam, which interacts with equivalent affinity and agonist efficacy at α1, α2, α3, and α5 subtypes [1]. TP003's α3/α1 EC50 ratio is approximately 6.3-fold, indicating preferential, though not absolute, α3 selectivity in vitro.

GABAA receptor electrophysiology subtype selectivity benzodiazepine site

In Vivo Anxiolytic Mechanism: α2-Mediated, Not α3-Mediated Anxiolysis in Point-Mutant Mice

In GABAAR triple point-mutated mice where only a single α subtype remains benzodiazepine-sensitive, TP003 produced anxiolytic effects specifically through α2-containing receptors, not α3-containing receptors [1]. This finding contradicts the original pharmacological characterization of TP003 as an α3-selective anxiolytic and demonstrates that in vivo target engagement differs from in vitro selectivity predictions. The study utilized mice with α1(H101R), α2(H101R), and α3(H126R) mutations, enabling dissection of subtype-specific contributions.

anxiolytic mechanism transgenic mice elevated plus maze GABAA α2

Side-Effect Dissociation: Absence of Ataxia, Sedation, and Hyperphagia vs. Classical Benzodiazepines in Primates

In squirrel monkey behavioral observation and conflict tests, TP003 demonstrated anxiolytic properties but lacked the ataxic, hyperphagic, and pronounced sedative effects characteristic of classical benzodiazepines [1]. This side-effect dissociation in a primate species is a critical differentiator from diazepam and other non-selective benzodiazepines that uniformly produce sedation and motor impairment at anxiolytic doses.

side-effect profile non-human primate ataxia sedation anxiolytic

Reduced Anticonvulsant Efficacy: TP003 vs. Diazepam in PTZ and MES Seizure Models

TP003 exhibits much reduced anticonvulsant efficacy relative to diazepam in both pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure assays in mice [1]. In the same study, the α1-selective compound zolpidem also showed reduced efficacy, whereas the α2/α3-preferring compound TP13 retained high efficacy in the PTZ assay. This differential profile enables functional dissociation of anxiolytic vs. anticonvulsant GABAergic mechanisms.

anticonvulsant PTZ-induced seizure MES diazepam comparison

Binding Affinity Profile: Subnanomolar Ki Across α1-α5 with Excluded α4/α6 Binding

TP003 exhibits high-affinity binding (Ki < 1 nM) to recombinant human GABAA receptors containing α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 subunits . Critically, TP003 shows no appreciable affinity for α4β3γ2 and α6β3γ2 receptors (Ki > 1 μM) . This binding exclusion pattern is consistent with classical benzodiazepine pharmacology but distinct from compounds with broader subunit promiscuity.

binding affinity Ki GABAA receptor α4 exclusion α6 exclusion

Tonic Current Modulation: TP003 Selectivity vs. Diazepam in Amygdala Principal Cells

In basolateral amygdala principal cells from α3 knockout mice, diazepam increased tonic current amplitude, whereas TP003 failed to do so [1]. This differential effect confirms that TP003's activity is restricted to α3-containing GABAA receptors for tonic current modulation in this neuronal population, whereas diazepam recruits additional GABAA receptor variants that also carry tonic current.

tonic inhibition amygdala α3 subunit electrophysiology

TP003 (CAS 628690-75-5) Recommended Research and Industrial Application Scenarios


Mechanistic Dissection of α2-Mediated Anxiolysis Using a Non-Benzodiazepine Scaffold

Based on the direct evidence that TP003 produces anxiolysis specifically through α2-containing GABAA receptors in transgenic mouse models [1], researchers investigating the α2-anxiolytic mechanism should procure TP003 as a structurally distinct tool compound that avoids the benzodiazepine scaffold while retaining in vivo anxiolytic efficacy.

Behavioral Pharmacology Studies Requiring Anxiolysis Without Motor or Sedative Confounds

The demonstrated absence of ataxia, hyperphagia, and pronounced sedation in non-human primates [2] makes TP003 the preferred procurement choice for anxiety studies where motor impairment or sedation would confound behavioral readouts, a limitation inherent to diazepam and other classical benzodiazepines.

Electrophysiological Studies of α3-Selective Tonic Inhibition in the Amygdala

The differential effect of TP003 vs. diazepam on tonic currents in α3 knockout amygdala principal cells [3] supports the use of TP003 in patch-clamp electrophysiology experiments aimed at isolating α3-containing receptor contributions to tonic inhibition.

Receptor Subtype Functional Profiling with Verified α4/α6 Exclusion

With confirmed Ki < 1 nM for α1-α5 subtypes and Ki > 1 μM for α4/α6 , TP003 serves as a characterized benzodiazepine-site ligand for receptor panel screening where verified exclusion of α4 and α6 binding is experimentally required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.